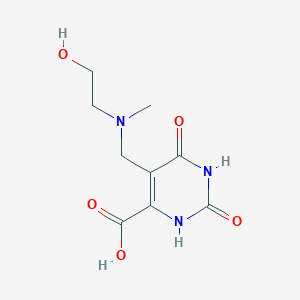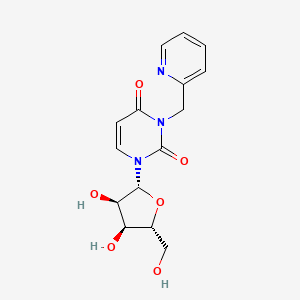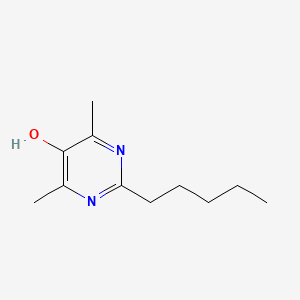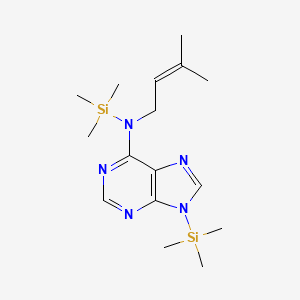
N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 3-methylbut-2-en-1-yl group and two trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and silylating agents.
Alkylation: The 3-methylbut-2-en-1-yl group is introduced through an alkylation reaction, often using an alkyl halide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, facilitated by reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine: Lacks the trimethylsilyl groups, resulting in different chemical properties.
N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-2-amine: Similar structure but with a different substitution pattern on the purine ring.
Uniqueness
N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-6-amine is unique due to the presence of both the 3-methylbut-2-en-1-yl group and the trimethylsilyl groups, which confer distinct chemical reactivity and potential biological activity compared to other purine derivatives.
Properties
CAS No. |
61261-30-1 |
|---|---|
Molecular Formula |
C16H29N5Si2 |
Molecular Weight |
347.61 g/mol |
IUPAC Name |
N-(3-methylbut-2-enyl)-N,9-bis(trimethylsilyl)purin-6-amine |
InChI |
InChI=1S/C16H29N5Si2/c1-13(2)9-10-20(22(3,4)5)15-14-16(18-11-17-15)21(12-19-14)23(6,7)8/h9,11-12H,10H2,1-8H3 |
InChI Key |
XIFHKZAFQJXQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN(C1=NC=NC2=C1N=CN2[Si](C)(C)C)[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




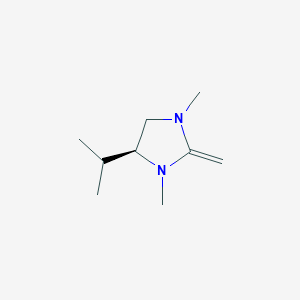
![3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan](/img/structure/B15215255.png)


![2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one](/img/structure/B15215305.png)

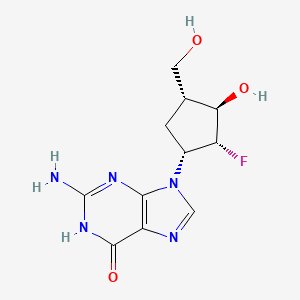
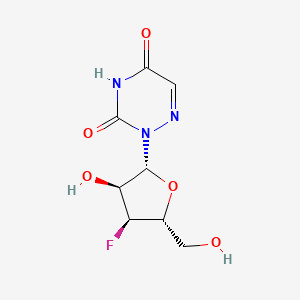
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B15215333.png)
